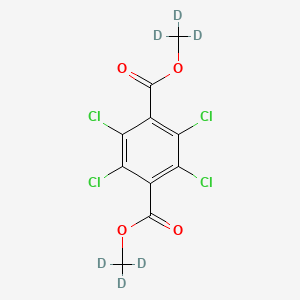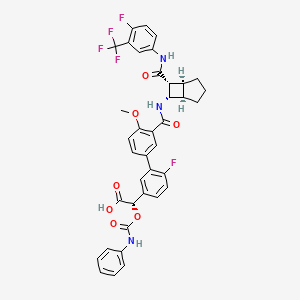
RXFP1 receptor agonist-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RXFP1 receptor agonist-6 is a synthetic compound designed to activate the relaxin family peptide receptor 1 (RXFP1). This receptor is a G protein-coupled receptor that plays a crucial role in reproductive and cardiovascular physiology. The activation of RXFP1 by its natural ligand, relaxin-2, leads to various physiological effects, including vasodilation, anti-inflammatory responses, and extracellular matrix remodeling .
Métodos De Preparación
The synthesis of RXFP1 receptor agonist-6 involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce specific chemical groups that enhance its activity and selectivity towards RXFP1. The synthetic route typically involves:
Formation of the Core Structure: This step involves the construction of the core molecular framework through a series of organic reactions, such as cyclization and coupling reactions.
Functionalization: Introduction of functional groups that enhance the binding affinity and selectivity of the compound towards RXFP1. This may involve reactions such as alkylation, acylation, and halogenation.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity and yield.
Industrial production methods for this compound are optimized to maximize yield and minimize production costs. These methods often involve large-scale synthesis using automated reactors and continuous flow processes .
Análisis De Reacciones Químicas
RXFP1 receptor agonist-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxyl or carbonyl derivatives, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
RXFP1 receptor agonist-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of RXFP1 and to develop new RXFP1-targeting drugs.
Biology: Employed in cellular and molecular biology studies to investigate the signaling pathways and physiological effects mediated by RXFP1 activation.
Medicine: Explored as a potential therapeutic agent for conditions such as heart failure, fibrosis, and reproductive disorders due to its ability to modulate RXFP1 signaling.
Industry: Utilized in the development of diagnostic assays and screening platforms for RXFP1-targeting compounds
Mecanismo De Acción
The mechanism of action of RXFP1 receptor agonist-6 involves binding to the RXFP1 receptor and activating its signaling pathways. Upon binding, the compound induces a conformational change in the receptor, leading to the activation of downstream signaling cascades. These cascades include:
cAMP Pathway: Activation of adenylate cyclase, leading to increased cyclic adenosine monophosphate (cAMP) levels and subsequent activation of protein kinase A (PKA).
ERK Pathway: Activation of extracellular signal-regulated kinases (ERK), which are involved in cell proliferation, differentiation, and survival.
Anti-inflammatory Pathways: Reduction of inflammatory cytokines such as tumor necrosis factor-alpha and transforming growth factor-beta
Comparación Con Compuestos Similares
RXFP1 receptor agonist-6 is unique compared to other similar compounds due to its high selectivity and potency towards RXFP1. Similar compounds include:
ML290: A small molecule agonist of RXFP1 with similar binding properties but different pharmacokinetic profiles.
B7-33: A single-chain derivative of the relaxin hormone that selectively activates RXFP1 and has shown efficacy in preclinical models of fibrosis and heart disease.
AZD5462: Another RXFP1 agonist that has been studied for its effects on renal function and heart failure .
Propiedades
Fórmula molecular |
C38H32F5N3O7 |
|---|---|
Peso molecular |
737.7 g/mol |
Nombre IUPAC |
(2S)-2-[4-fluoro-3-[3-[[(1S,5R,6S,7R)-7-[[4-fluoro-3-(trifluoromethyl)phenyl]carbamoyl]-6-bicyclo[3.2.0]heptanyl]carbamoyl]-4-methoxyphenyl]phenyl]-2-(phenylcarbamoyloxy)acetic acid |
InChI |
InChI=1S/C38H32F5N3O7/c1-52-30-15-11-19(25-17-20(10-13-28(25)39)33(36(49)50)53-37(51)45-21-6-3-2-4-7-21)16-26(30)34(47)46-32-24-9-5-8-23(24)31(32)35(48)44-22-12-14-29(40)27(18-22)38(41,42)43/h2-4,6-7,10-18,23-24,31-33H,5,8-9H2,1H3,(H,44,48)(H,45,51)(H,46,47)(H,49,50)/t23-,24+,31+,32-,33-/m0/s1 |
Clave InChI |
AEMHQINEOUHGTE-YLMCUGEHSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)C2=C(C=CC(=C2)[C@@H](C(=O)O)OC(=O)NC3=CC=CC=C3)F)C(=O)N[C@H]4[C@@H]5CCC[C@@H]5[C@H]4C(=O)NC6=CC(=C(C=C6)F)C(F)(F)F |
SMILES canónico |
COC1=C(C=C(C=C1)C2=C(C=CC(=C2)C(C(=O)O)OC(=O)NC3=CC=CC=C3)F)C(=O)NC4C5CCCC5C4C(=O)NC6=CC(=C(C=C6)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


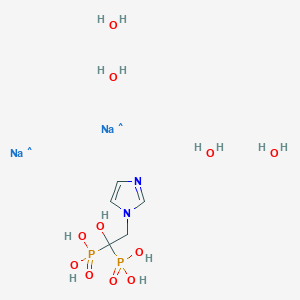
![N-(5-chloro-2-methoxyphenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B12396532.png)
![N-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12396538.png)
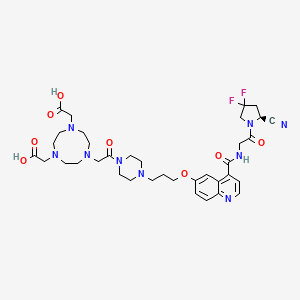
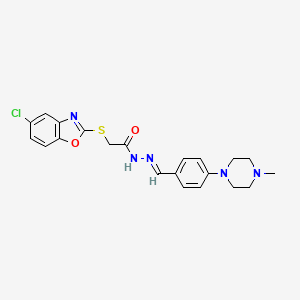
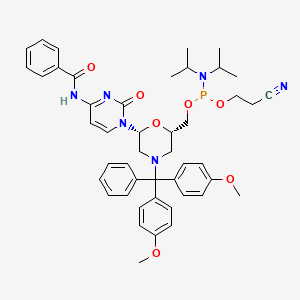
![9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2-(methylamino)purin-6-one](/img/structure/B12396567.png)
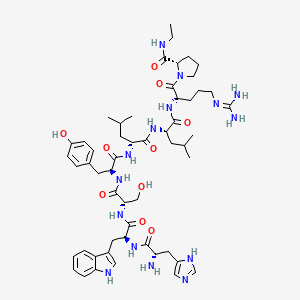



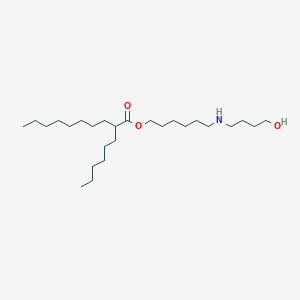
![3-[7-[4-[[4-[6-(4-chloroanilino)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-8-yl]phenyl]methylamino]butyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12396617.png)
